molecular formula C11H13NO B8152757 N,3-Dimethyl-5-vinylbenzamide

N,3-Dimethyl-5-vinylbenzamide

Cat. No.: B8152757
M. Wt: 175.23 g/mol
InChI Key: WZVQKVIKWJHAFK-UHFFFAOYSA-N
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Description

N,3-Dimethyl-5-vinylbenzamide is an organic compound with the molecular formula C11H13NO It is characterized by a benzamide core with a vinyl group at the 5-position and two methyl groups at the nitrogen and 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,3-Dimethyl-5-vinylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzoyl chloride and vinylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Procedure: The 3-methylbenzoyl chloride is reacted with vinylamine in the presence of a base to form this compound. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N,3-Dimethyl-5-vinylbenzamide undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Nitro or halogenated derivatives.

Scientific Research Applications

N,3-Dimethyl-5-vinylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,3-Dimethyl-5-vinylbenzamide involves its interaction with specific molecular targets. The vinyl group allows for potential covalent bonding with nucleophilic sites in biological molecules, while the benzamide core can interact with various receptors or enzymes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    N,N-Dimethyl-3-methylbenzamide: Known for its use as an insect repellent (DEET).

    N,N-Diethyl-3-methylbenzamide: Another variant with similar structural features.

    N-Methyl-3-vinylbenzamide: Lacks one methyl group compared to N,3-Dimethyl-5-vinylbenzamide.

Uniqueness: this compound is unique due to the presence of both a vinyl group and two methyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

3-ethenyl-N,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-4-9-5-8(2)6-10(7-9)11(13)12-3/h4-7H,1H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVQKVIKWJHAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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